molecular formula C10H9NO3 B3389329 2-[4-(Cyanomethyl)phenoxy]acetic acid CAS No. 926199-29-3

2-[4-(Cyanomethyl)phenoxy]acetic acid

Cat. No. B3389329
CAS RN: 926199-29-3
M. Wt: 191.18 g/mol
InChI Key: YMTHHVYLFBCCKS-UHFFFAOYSA-N
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Description

“2-[4-(Cyanomethyl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 926199-29-3 . It has a molecular weight of 191.19 . The compound is typically stored at room temperature and appears as a powder . The IUPAC name for this compound is [4-(cyanomethyl)phenoxy]acetic acid .


Molecular Structure Analysis

The InChI code for “2-[4-(Cyanomethyl)phenoxy]acetic acid” is 1S/C10H9NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5,7H2,(H,12,13) . This indicates the molecular structure of the compound.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Phenoxy Acetic Acid Derivatives

“2-[4-(Cyanomethyl)phenoxy]acetic acid” is an organic compound that represents a group of phenoxy acetic acid derivatives . It can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .

Biological Effects Study

The compound can be used to study the utilization of drugs and their biological effects . This includes researching the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Designing New Pharmaceuticals

The compound can be used in the design of new pharmaceuticals . This involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

Industrial Organic Chemistry

The compound has applications in industrial organic chemistry . This involves the composition of pharmaceutical substances or biologically active drugs, and their chemical synthesis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential harm if swallowed, skin and eye irritation, and potential respiratory irritation .

properties

IUPAC Name

2-[4-(cyanomethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTHHVYLFBCCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyanomethyl)phenoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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